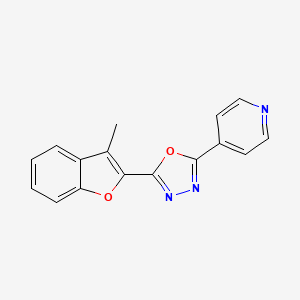

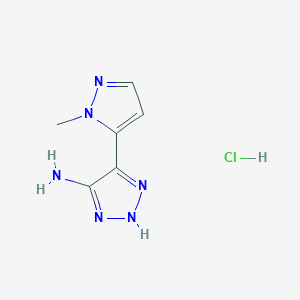

![molecular formula C21H24ClN5O2 B3007426 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide CAS No. 922110-89-2](/img/structure/B3007426.png)

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a useful research compound. Its molecular formula is C21H24ClN5O2 and its molecular weight is 413.91. The purity is usually 95%.

BenchChem offers high-quality N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Pyrrolopyrazine derivatives have been investigated for their antimicrobial properties . This compound’s unique structure may contribute to its effectiveness against bacteria, fungi, or other pathogens.

- Inflammation plays a crucial role in various diseases. Compounds with pyrrolopyrazine scaffolds have demonstrated anti-inflammatory effects . Researchers could explore this compound’s potential in modulating inflammatory pathways.

- Given the ongoing global health challenges, antiviral agents are of great interest. Pyrrolopyrazine derivatives have exhibited antiviral activity . Investigating this compound’s efficacy against specific viruses could be valuable.

- Oxidative stress contributes to numerous health conditions. Some pyrrolopyrazine derivatives possess antioxidant properties . Researchers might explore whether this compound can mitigate oxidative damage.

- Pyrrolopyrazine derivatives have shown promise as antitumor agents . Investigating this compound’s effects on cancer cell lines or animal models could provide valuable insights.

- Certain pyrrolopyrazine derivatives exhibit kinase inhibitory activity . Researchers could explore whether this compound targets specific kinases involved in disease pathways.

Antimicrobial Activity

Anti-Inflammatory Potential

Antiviral Properties

Antioxidant Effects

Antitumor Activity

Kinase Inhibition

Mecanismo De Acción

Target of Action

The primary target of this compound is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival .

Mode of Action

The compound interacts with its target, PKB, by binding to it. This binding leads to the activation of PKB through phosphorylation on Ser473 and Thr308 . The activated PKB then signals through phosphorylation of several enzyme or transcription factor substrates .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which is anchored to the inner side of the plasma membrane . PKB binds to PI-3,4,5-P3, promoting its activation .

Pharmacokinetics

It is noted that the compound is a potent and orally bioavailable inhibitor of pkb . This suggests that the compound has good absorption and distribution properties.

Result of Action

The result of the compound’s action is the promotion of cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . This is achieved through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Action Environment

It is known that the compound’s action is part of intracellular signaling pathways, suggesting that the intracellular environment and the presence of other signaling molecules could influence its action .

Propiedades

IUPAC Name |

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5O2/c22-17-7-3-6-16(10-17)13-26-14-24-20-18(21(26)29)12-25-27(20)9-8-23-19(28)11-15-4-1-2-5-15/h3,6-7,10,12,14-15H,1-2,4-5,8-9,11,13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXGURPTOJIXGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

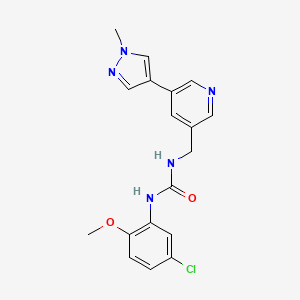

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)

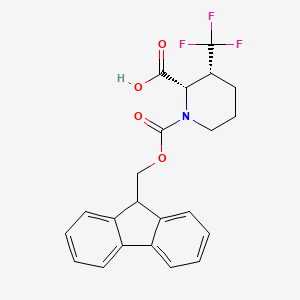

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3007350.png)

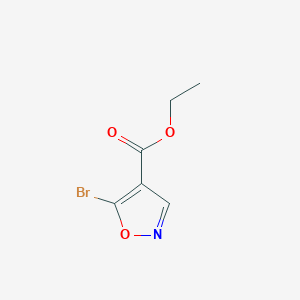

![5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3007353.png)

![2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde](/img/structure/B3007355.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)

![2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B3007363.png)